molecular formula C8H12O2 B1661957 4-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 4342-60-3

4-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No. B1661957
CAS RN: 4342-60-3
M. Wt: 140.18 g/mol
InChI Key: OYOQOLNBTPTFEM-UHFFFAOYSA-N
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Description

4-Methylcyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 g/mol . This compound is also known by other names such as 4-methylcyclohex-3-enecarboxylic acid and 4-METHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID .


Synthesis Analysis

The synthesis of 4-Methylcyclohex-3-ene-1-carboxylic acid can be achieved from Acrylic acid and Isoprene . Additionally, optically active 3-cyclohexene-1-carboxylic acid (CHCA) derivatives, which are important pharmaceutical intermediates, can be prepared from methyl 3-cyclohexene-1-carboxylate (CHCM) .


Molecular Structure Analysis

The InChI code for 4-Methylcyclohex-3-ene-1-carboxylic acid is 1S/C8H12O2/c1-6-2-4-7 (5-3-6)8 (9)10/h2,7H,3-5H2,1H3, (H,9,10) . The Canonical SMILES for this compound is CC1=CCC (CC1)C (=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 140.083729621 g/mol . The Topological Polar Surface Area is 37.3 Ų . The Heavy Atom Count is 10 .

Scientific Research Applications

Synthesis and Properties

  • Derivatives of 4-methylcyclohex-3-ene-1-carboxylic acid have been used to synthesize mesomorphic derivatives with unique properties like lower nematic-isotropic transition temperatures and narrower nematic ranges, as demonstrated in the synthesis of specific derivatives from ethyl esters of related carboxylic acids (Bezborodov & Lapanik, 1992).

Chemical Synthesis and Applications

  • Optically active derivatives of 4-methylcyclohex-3-ene-1-carboxylic acid have been prepared and used in the synthesis of des-AB-cholestane derivatives, highlighting its significance in the synthesis of complex organic molecules (Bolton et al., 1971).
  • Efficient optical resolution methods using 4-methylcyclohex-3-ene-1-carboxylic acid derivatives have been developed to obtain optically pure enantiomers of certain compounds, demonstrating its utility in stereochemical applications (Toda et al., 1994).

Advanced Material Synthesis

  • Bromolactones derived from compounds like 4-methylcyclohex-3-ene-1-carboxylic acid have been used to synthesize cis-2-hydroxy-1-methylcyclohex-5-ene-1-carboxylic acid, showing the acid's relevance in advanced organic synthesis (Mah et al., 1978).
  • The acid has also been implicated in photo-induced reactions, such as the addition of acetic acid to cyclohexene derivatives, underlining its potential in photochemical studies (Leong et al., 1973).

Pharmaceutical and Medicinal Applications

  • Certain analogues of 4-methylcyclohex-3-ene-1-carboxylic acid have been investigated for their potential in inactivating and inhibiting gamma-aminobutyric acid aminotransferase, demonstrating its potential relevance in medical research (Choi & Silverman, 2002).

Safety And Hazards

The safety information for 4-Methylcyclohex-3-ene-1-carboxylic acid indicates that it has the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQOLNBTPTFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohex-3-ene-1-carboxylic acid

CAS RN

4342-60-3
Record name 3-Cyclohexene-1-carboxylic acid, 4-methyl-
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Record name 4342-60-3
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Record name 4-Methyl-3-cyclohexene-1-carboxylic Acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-methylcyclohex-3-enecarbonyl chloride (2 ml) in a mixture of methanol (20 ml) and tetrahydrofuran (20 ml) was added aqueous sodium hydroxide (4N, 20 ml). The resultant mixture was stirred at ambient temperature for 1 hour, and evaporated. The residue was taken up into a mixture of water and ethyl acetate and adjusted pH to around 1. The organic layer was separated, washed with brine, dried over magnesium sulfate, and evaporated under reduced pressure to give 4-methylcyclohex-3-enecarboxylic acid, which was used without further purification.
Quantity
2 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Into 1 liter reaction flask equipped with stirrer, thermometer reflux condenser and heating mantle is placed 100 ml anhydrous methyl, 1.25 moles (100 grams) of 50% aqueous NaOH solution, 100 ml water and 154 grams (1 mole) of the methyl ester of 4-methyl-cyclohexene-1-carboxylic acid. The reaction mass is stirred for a period of 5 hours at room temperature and then extracted with 1 volume of diethyl ether. The aqueous layer is set aside with 10% hydrochloric acid and extracted with diethyl ether. The diethyl ether extracts are washed with saturated sodium chloride solution and the ether is evaporated yielding 100.5 grams of solid melting at 95° C. This material is the carboxylic acid having the structure: ##STR42## as confirmed by NMR and IR analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylcyclohex-3-ene-1-carboxylic acid
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4-Methylcyclohex-3-ene-1-carboxylic acid

Citations

For This Compound
8
Citations
LN Owen - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… 4-methylcyclohex-3-ene-1-carboxylic acid (XIII) (Lehmann and Paasche, Ber., 1935, 68, 1068), … Finely powdered 4-methylcyclohex-3-ene- 1carboxylic acid, mp 98-99' …
Number of citations: 0 pubs.rsc.org
R Akkari, M Calmès, J Martinez - European Journal of Organic …, 2004 - Wiley Online Library
Several N‐substituted 3‐hydroxy‐4,4‐dimethyl‐2‐pyrrolidinone acrylate derivatives, selected to allow their attachment to a polymer, have been prepared and tested as dienophiles in …
S Mandal, B Thirupathi - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
The total synthesis of the proposed elgonene C (1) and its (4R,5R)-diastereomer (1a) has been achieved using a second-generation oxazaborolidinium ion-catalysed Diels–Alder …
Number of citations: 4 pubs.rsc.org
M Loizzi, DJ Miller, RK Allemann - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
δ-Cadinene synthase (DCS) is a high-fidelity sesquiterpene synthase that generates δ-cadinene as the sole detectable organic product from its natural substrate (E,E)-FDP. Previous …
Number of citations: 14 pubs.rsc.org
TA Saxon - 2020 - search.proquest.com
Hormonal therapies have led to increased survival rating for ER positive breast cancer. However, current treatments lack selectivity between nuclear estrogen receptors, ERα and ERβ, …
Number of citations: 0 search.proquest.com
G Kumaraswamy, V Ramesh, S Vijaykumar - Tetrahedron, 2021 - Elsevier
… A mixture of (S)-4-methylcyclohex-3-ene-1-carboxylic acid, 8 (1.40 g, 10.0 mmol,1.0 equiv.), EDAC.HCl (2.80g,15.0 mmol,1.5 equiv.), HOBt (2.0 g, 15.0 mmol, 1.5 equiv.) and N,O-…
Number of citations: 2 www.sciencedirect.com
SD Arco, JT Miranda, JL Leaño Jr, MU Villanueva - KIMIKA, 2002 - kimika.pfcs.org.ph
… 4-Methylcyclohex-3-ene-1-carboxylic acid methyl ester (3) and 1-acetyl-4-methylcyclohex-3-ene (7). A mixture of water (200 mL), isoprene (1) (60 mL, 0.88 mol), and methyl acrylate (2) (…
Number of citations: 2 kimika.pfcs.org.ph
M Green - Rodd's chemistry of carbon compounds, 1964 - Elsevier
Publisher Summary The derivatives of cyclohexane constitute a very large and important section of carbocyclic chemistry; they far exceed in number the derivatives of any other alicyclic …
Number of citations: 2 www.sciencedirect.com

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